molecular formula C20H24ClN3O4S B2452358 4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide CAS No. 897610-62-7

4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2452358
CAS No.: 897610-62-7
M. Wt: 437.94
InChI Key: QTPSYECYTRWZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzamide core, a piperazine ring, and a sulfonyl group. It is known for its potential therapeutic applications, particularly in targeting specific receptors in the human body.

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D4 receptor . This receptor is a protein that interacts with dopamine, a neurotransmitter that plays several important roles in the brain and body. The D4 receptor is particularly involved in cognitive and emotional processes.

Mode of Action

The compound acts as a ligand for the D4 receptor, meaning it binds to the receptor and triggers a response . This interaction can lead to changes in the cell’s activity, altering the transmission of signals in the brain.

Pharmacokinetics

The compound’s solubility in DMSO is 22 mg/mL, but it is insoluble in water , which may affect its bioavailability.

Result of Action

The binding of the compound to the D4 receptor can lead to a variety of cellular effects. For instance, it can influence the activity of neurons in the brain, potentially affecting mood, behavior, and cognition . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility can be affected by the pH of the environment . Additionally, factors such as temperature and the presence of other substances can influence the compound’s stability and its interaction with the D4 receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another approach involves the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is unique due to its specific structural features, such as the presence of both a sulfonyl group and a piperazine ring. These features contribute to its high affinity and selectivity for dopamine D4 receptors, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-28-19-8-6-18(7-9-19)23-11-13-24(14-12-23)29(26,27)15-10-22-20(25)16-2-4-17(21)5-3-16/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPSYECYTRWZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.